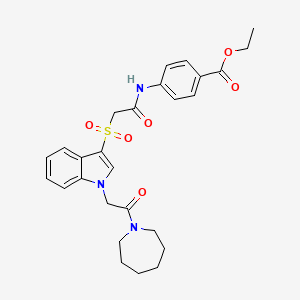
ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is an intricate organic molecule, notable for its sophisticated structure and potential applications across various scientific fields, particularly in medicinal chemistry. This compound's structure integrates multiple functional groups, contributing to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves a multi-step process:
Formation of the Indole Core: : The indole ring can be synthesized through Fischer indole synthesis, employing phenylhydrazine and acetone under acidic conditions.
Attachment of the Sulfonyl Group: : The sulfonyl group is introduced via a sulfonylation reaction using chlorosulfonic acid or sulfuryl chloride.
Amide Formation: : The acetamido group is incorporated through an acylation reaction using acetic anhydride in the presence of a base like pyridine.
Cyclization to Form the Azepan-1-yl Group: : This can be achieved through a cyclization reaction using appropriate precursors and conditions.
Final Esterification: : Ethanol and hydrochloric acid are typically used for the esterification reaction, resulting in the formation of the ethyl ester.
Industrial Production Methods
Industrial production of this compound would necessitate scaled-up versions of these laboratory methods, potentially involving continuous flow reactors for more efficient synthesis and improved yields. The use of catalytic agents and optimized conditions is critical for cost-effective large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, particularly at the indole and sulfonyl groups.
Reduction: : Reduction reactions may target the oxo group within the azepan-1-yl moiety.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substituents: : Various halides and nucleophiles such as amines or alkoxides.
Major Products
The major products depend on the type of reaction and conditions, typically resulting in derivatives with modified functional groups, such as hydroxylated or aminated products.
Aplicaciones Científicas De Investigación
Chemistry
The compound is useful in synthetic organic chemistry for the development of complex molecules, serving as a building block for constructing novel entities.
Biology
In biological research, its interactions with various enzymes and receptors can be studied to understand biochemical pathways.
Medicine
Ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is potentially relevant for drug design, particularly in targeting specific protein structures due to its unique configuration.
Industry
Industrial applications might include its use in the synthesis of materials with specific chemical properties, such as polymers and specialty chemicals.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism by which ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate exerts its effects depends on its target application. Generally, it might interact with protein active sites, influencing enzymatic activities or receptor binding, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate can be compared with other sulfonamide-containing compounds and indole derivatives, such as:
Sulfanilamide: : Known for its antibacterial properties but structurally simpler.
Indomethacin: : An indole acetic acid derivative used as an anti-inflammatory agent.
7-Nitroindazole: : Used in neuroprotective studies.
Unique Properties
This versatile compound, with its intricate structure and wide-ranging potential, continues to be of significant interest in scientific research and industrial applications.
Propiedades
IUPAC Name |
ethyl 4-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6S/c1-2-36-27(33)20-11-13-21(14-12-20)28-25(31)19-37(34,35)24-17-30(23-10-6-5-9-22(23)24)18-26(32)29-15-7-3-4-8-16-29/h5-6,9-14,17H,2-4,7-8,15-16,18-19H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWMNJDTWJWPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2489265.png)

methanone](/img/structure/B2489268.png)


![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)

![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)


